molecular formula C12H15F B13122781 1-Cyclopentyl-3-fluoro-5-methylbenzene

1-Cyclopentyl-3-fluoro-5-methylbenzene

Katalognummer: B13122781
Molekulargewicht: 178.25 g/mol
InChI-Schlüssel: FGQONBPEFQEBND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopentyl-3-fluoro-5-methylbenzene is an organic compound with the molecular formula C12H15F It is a derivative of benzene, where the benzene ring is substituted with a cyclopentyl group, a fluorine atom, and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-3-fluoro-5-methylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where cyclopentyl chloride reacts with 3-fluoro-5-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the reactivity of the intermediates and the need to handle hazardous chemicals.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclopentyl-3-fluoro-5-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The benzene ring can be hydrogenated to form cyclohexane derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce carboxylic acids or aldehydes.
  • Reduction reactions result in cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

1-Cyclopentyl-3-fluoro-5-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Cyclopentyl-3-fluoro-5-methylbenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopentyl group and fluorine atom can influence the compound’s binding affinity and selectivity, while the methyl group may affect its metabolic stability and pharmacokinetics.

Vergleich Mit ähnlichen Verbindungen

    1-Cyclopentyl-3-chloro-5-methylbenzene: Similar structure but with a chlorine atom instead of fluorine.

    1-Cyclopentyl-3-fluoro-4-methylbenzene: Similar structure but with the methyl group in a different position.

    1-Cyclopentyl-3-fluoro-5-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: 1-Cyclopentyl-3-fluoro-5-methylbenzene is unique due to the specific combination of substituents on the benzene ring. The presence of the cyclopentyl group, fluorine atom, and methyl group imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C12H15F

Molekulargewicht

178.25 g/mol

IUPAC-Name

1-cyclopentyl-3-fluoro-5-methylbenzene

InChI

InChI=1S/C12H15F/c1-9-6-11(8-12(13)7-9)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3

InChI-Schlüssel

FGQONBPEFQEBND-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)F)C2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.